![molecular formula C13H14N2O3 B2943280 3-Ethoxy-4[(2-pyridin-2-ylethyl)amino]cyclobut-3-ene-1,2-dione CAS No. 1335041-81-0](/img/structure/B2943280.png)
3-Ethoxy-4[(2-pyridin-2-ylethyl)amino]cyclobut-3-ene-1,2-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Ethoxy-4[(2-pyridin-2-ylethyl)amino]cyclobut-3-ene-1,2-dione is a compound that belongs to the class of organic compounds known as secondary alkylarylamines . It is a special class of carboxylic acid amines considered as vinylogous amides . This compound has a molecular formula of C13H14N2O3 .
Synthesis Analysis
The compound was synthesized and characterized by IR, NMR, and X-ray . It is one of the new monosquaramides that were synthesized . The synthesis and X-ray solid-state structures of five squaric acid derivatives were reported, including a squaramide monoester, 3-ethoxy-4- (2-pyridin-2-yl-ethylamino)cyclobut-3-ene-1,2-dione .Molecular Structure Analysis
The molecular structure of this compound was analyzed using IR, NMR, and X-ray . The compound forms interesting supramolecular assemblies in the solid state that have been analyzed using high-level DFT calculations and Bader’s theory of “atoms-in-molecules” .Physical and Chemical Properties Analysis
The compound has a molecular weight of 246.26 g/mol . It appears as a colorless solid . The melting point and boiling point are not determined .Wissenschaftliche Forschungsanwendungen
Supramolecular Assemblies in the Solid State
The compound 3-ethoxy-4-(2-pyridin-2-yl-ethylamino)cyclobut-3-ene-1,2-dione, among other squaric acid derivatives, has been synthesized and its X-ray solid-state structures analyzed. This research reveals that the compound forms intriguing supramolecular assemblies in the solid state, facilitated by an intricate combination of ion-pair and hydrogen bonding interactions, along with π–π stacking and anion–π contacts of the cyclobutenedione rings. These findings contribute to the understanding of weak intermolecular interactions in crystalline materials and their potential applications in material science and supramolecular chemistry (Prohens et al., 2017).
Heterocyclic Compound Synthesis
Another study explores the reactivity of indene-1,3-diones with various compounds, leading to the formation of polyfunctional fused heterocyclic compounds. Although the specific compound 3-ethoxy-4[(2-pyridin-2-ylethyl)amino]cyclobut-3-ene-1,2-dione is not directly mentioned, the research provides insight into the synthesis pathways that could be relevant for its derivatives and related compounds, contributing to the field of organic chemistry and synthesis of heterocyclic compounds (Hassaneen et al., 2003).
Acylation and Tetramic Acid Synthesis
In the domain of organic synthesis, pyrrolidine-2,4-diones, which can be related to the structure of this compound, have been acylated at C-3 by acid chlorides in the presence of Lewis acids. This research outlines a method that could be applicable to the functionalization of similar compounds, thereby expanding the utility of such cyclic diones in synthetic organic chemistry (Jones et al., 1990).
Schiff Base Formation and Structural Analysis
The reaction of 3,4-diaminopyridine with 3-ethoxyvinylidene-2,4-pentanedione, closely related to the structure of interest, leads to the formation of Schiff bases. This study not only sheds light on the synthesis of such compounds but also discusses their molecular structure, which is crucial for applications in coordination chemistry and the design of functional materials (Opozda et al., 2006).
Wirkmechanismus
The compound was evaluated for inhibitory activity against deoxyribonuclease I (DNase I) and xanthine oxidase (XO) in vitro . It inhibited DNase I with IC50 values below 100 μM, being more potent DNase I inhibitors than crystal violet . A molecular docking study was performed to analyze potential binding sites for the studied compounds with DNase I .
Zukünftige Richtungen
The compound stood out as the most potent compound, exhibiting a slightly better IC50 value compared to the other two compounds . It is among the most potent small organic DNase I inhibitors tested to date . This suggests that it could have potential implications in various fields of research and industry.
Eigenschaften
IUPAC Name |
3-ethoxy-4-(2-pyridin-2-ylethylamino)cyclobut-3-ene-1,2-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O3/c1-2-18-13-10(11(16)12(13)17)15-8-6-9-5-3-4-7-14-9/h3-5,7,15H,2,6,8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNRSLRTZJKLMQB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C(=O)C1=O)NCCC2=CC=CC=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-7,12-dioxa-3-azaspiro[5.6]dodec-9-ene](/img/structure/B2943199.png)

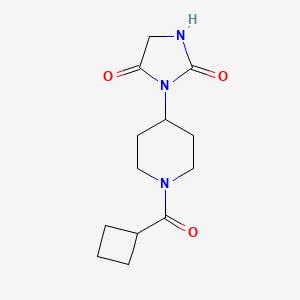
![N-(2-methoxyphenyl)-2-[4-(5-methyl-1,3,4-oxadiazol-2-yl)phenoxy]acetamide](/img/structure/B2943205.png)
![(1R,2R)-N-[2-(4-chlorophenyl)ethyl]-2-methylcyclopropane-1-carboxamide](/img/structure/B2943208.png)


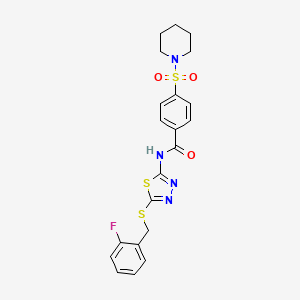
![N-(5-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)furan-3-carboxamide](/img/structure/B2943215.png)
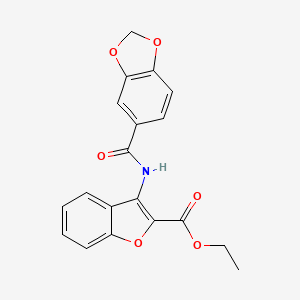
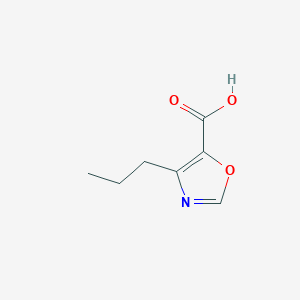
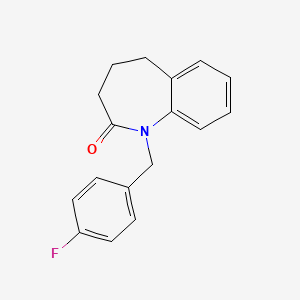
![2-[4-(4-Fluorophenyl)piperazin-1-yl]-5-nitrobenzonitrile](/img/structure/B2943219.png)
